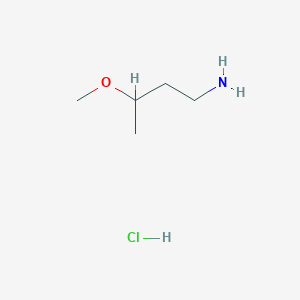

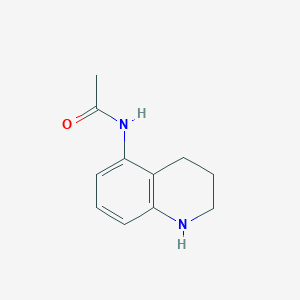

![molecular formula C20H17N3O4S2 B2692768 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-58-5](/img/structure/B2692768.png)

2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar thiazolo[5,4-b]pyridine analogues has been reported in the literature . These compounds were efficiently prepared in several steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and HRMS .科学的研究の応用

Inhibitors of Kynurenine 3-Hydroxylase

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds structurally related to 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase. This enzyme is pivotal in the kynurenine pathway, which is significant in neurodegenerative diseases due to its role in producing neuroactive metabolites. The inhibition of this enzyme can modulate the pathway, potentially offering therapeutic avenues for neurological conditions by influencing the levels of kynurenic acid, a neuroprotective agent. Detailed investigation into these compounds' effects revealed their potential for exploring the pathophysiological roles of the kynurenine pathway post-neuronal injury (Röver et al., 1997).

Photosensitizers for Photodynamic Therapy

Another application involves the development of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups. These compounds have been characterized for their photophysical and photochemical properties, demonstrating significant potential as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield, a critical parameter for effective PDT, underscores their utility in treating cancers through light-induced cytotoxic mechanisms. The development of these compounds represents a promising direction for advancing cancer therapy modalities, offering a framework for the synthesis of more effective photosensitizers (Pişkin et al., 2020).

Exploration of Tautomerism

The compound's structure also facilitates the exploration of chemical phenomena such as tautomerism, as demonstrated in studies on related 2,4-dichlorobenzenesulfonamide derivatives. These investigations provide insights into the compound's crystalline structures and their implications for chemical behavior and reactivity. Understanding such structural dynamics is essential for the design and synthesis of new compounds with tailored properties for specific scientific and therapeutic applications (Beuchet et al., 1999).

作用機序

Target of Action

The primary target of the compound 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .

Mode of Action

The compound this compound interacts with its target, the PI3K enzyme, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This results in the suppression of the downstream AKT signaling pathway, which is involved in cell survival and growth .

Biochemical Pathways

The compound this compound affects the PI3K/AKT signaling pathway . By inhibiting the PI3K enzyme, the production of PIP3 is reduced, leading to a decrease in the activation of AKT. This can result in the inhibition of cell growth and proliferation, and promote apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of cell growth and proliferation, and the induction of apoptosis . These effects are a result of the compound’s inhibition of the PI3K/AKT signaling pathway .

Safety and Hazards

The safety and hazards of “2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” are not specified in the sources available. It’s important to handle all chemical compounds with appropriate safety measures.

将来の方向性

特性

IUPAC Name |

2,5-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c1-26-15-9-10-17(27-2)18(12-15)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTBTWWWXDRPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)

![(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2692686.png)

![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2692690.png)

![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)

![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)